molecular formula C27H25ClN2O3S2 B2598215 (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone CAS No. 947169-32-6

(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone

Cat. No. B2598215
CAS RN: 947169-32-6
M. Wt: 525.08
InChI Key: VBXBELODJFFQGG-UHFFFAOYSA-N
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Description

(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Synthesis and Characterization

Novel compounds such as "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and "(4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone" have been synthesized and characterized. These studies provide detailed insights into the structural and chemical properties of these compounds, including their synthesis, spectral characterization (UV, IR, 1H and 13C NMR, high-resolution mass spectrometry), and theoretical analyses using density functional theory (DFT) calculations. Such research lays the groundwork for understanding the potential applications of these compounds in various fields, including their antibacterial activity as determined through molecular docking studies (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Agents

Research on pyrazole derivatives, such as "4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone" and related compounds, highlights their potential as antimicrobial and anticancer agents. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin. The development of these compounds emphasizes the ongoing search for new therapeutic agents with improved efficacy and specificity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Biological Evaluation

The synthesis and biological evaluation of novel compounds often involve molecular docking studies to predict their interaction with biological targets. For example, novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities. Molecular docking results, combined with biological data, suggested that these compounds could serve as molecular templates for developing new anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Spectroscopic and Quantum Chemical Studies

The detailed spectroscopic and quantum chemical analysis of novel compounds, such as "(3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone," provides insights into their molecular structure, vibrational spectra, and thermal properties. These studies are crucial for understanding the physical and chemical behaviors of these compounds, paving the way for their potential applications in various scientific and industrial fields (Arasu, Asirvatham, Priya, & Revathi, 2019).

properties

IUPAC Name

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3S2/c1-15-5-11-21(12-6-15)35(32,33)26-22(29)25(24(31)19-7-9-20(28)10-8-19)34-27(26)30-23-17(3)13-16(2)14-18(23)4/h5-14,30H,29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBELODJFFQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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